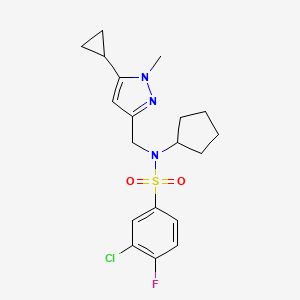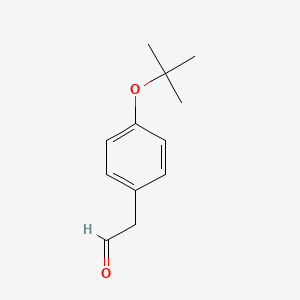![molecular formula C20H21N3O4S B2620134 N'-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1421442-12-7](/img/structure/B2620134.png)
N'-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxyl group, and an azatricyclic structure
Mechanism of Action
Thiophene Derivatives
Thiophene derivatives are a class of compounds that have shown a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . The thiophene ring system is a common feature in many pharmacologically active compounds .
Indole Derivatives
Indole derivatives are another class of compounds that have shown diverse biological activities. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene derivative, followed by the introduction of the hydroxyl group through a hydroxylation reaction. The azatricyclic structure is then constructed via a series of cyclization reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the azatricyclic structure or the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azatricyclic or thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-hydroxy-3-(phenyl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- N’-[3-hydroxy-3-(furan-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Uniqueness
N’-[3-hydroxy-3-(thiophen-2-yl)propyl]-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or furan rings
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-15(16-2-1-9-28-16)5-7-21-19(26)20(27)22-14-10-12-3-4-17(25)23-8-6-13(11-14)18(12)23/h1-2,9-11,15,24H,3-8H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWYBOPNSJKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)



![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)
![2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)
![[4-(Benzyloxy)-3-cyanophenyl]boronic acid](/img/structure/B2620074.png)
